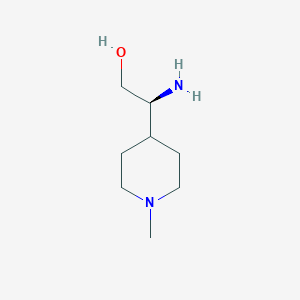
(S)-2-Amino-2-(1-methylpiperidin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol is a chiral compound with a specific stereochemistry It contains an amino group, a hydroxyl group, and a piperidine ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as piperidine and methylamine.
Formation of Piperidine Derivative: The piperidine ring can be functionalized with a methyl group at the 4-position through alkylation reactions.
Introduction of Amino and Hydroxyl Groups:
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol can undergo oxidation to form a carbonyl compound.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(1-methylpiperidin-3-yl)ethan-1-ol: Similar structure but with a different substitution pattern on the piperidine ring.
(2S)-2-amino-2-(1-ethylpiperidin-4-yl)ethan-1-ol: Contains an ethyl group instead of a methyl group.
Uniqueness
(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(1-methylpiperidin-4-yl)ethanol |
InChI |
InChI=1S/C8H18N2O/c1-10-4-2-7(3-5-10)8(9)6-11/h7-8,11H,2-6,9H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
UZMHQEINKCGOGP-MRVPVSSYSA-N |
Isomerische SMILES |
CN1CCC(CC1)[C@@H](CO)N |
Kanonische SMILES |
CN1CCC(CC1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


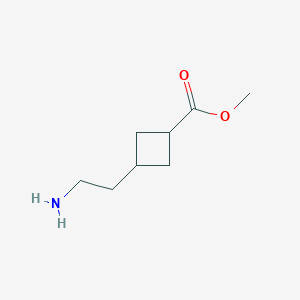


![6-Chloro-2-[(2-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13563496.png)



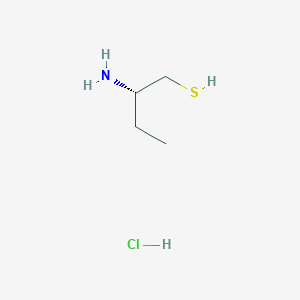
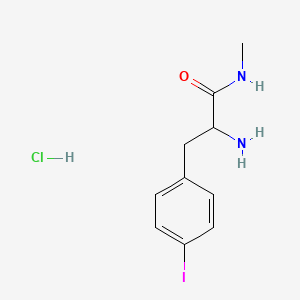
![1-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-one](/img/structure/B13563531.png)
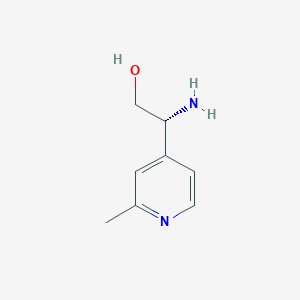
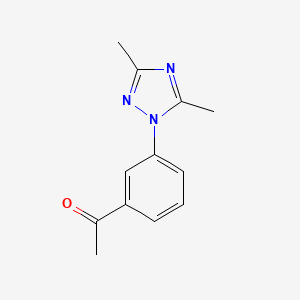

![N-[4-(4-{[6-(propan-2-yloxy)pyridin-3-yl]oxy}phenyl)butan-2-yl]acetamide](/img/structure/B13563559.png)
